1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine
CAS No.: 2640835-00-1
Cat. No.: VC11843531
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640835-00-1 |
|---|---|
| Molecular Formula | C18H23N3O2 |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 5-cyclopropyl-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,2-oxazole |
| Standard InChI | InChI=1S/C18H23N3O2/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)13-15-12-18(23-19-15)14-6-7-14/h2-5,12,14H,6-11,13H2,1H3 |
| Standard InChI Key | IMCXATADYGLHCV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4 |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4 |
Introduction
The compound 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic molecule that incorporates multiple functional groups, including a cyclopropyl moiety, an oxazole ring, and a methoxyphenyl-substituted piperazine. This compound belongs to the class of heterocyclic compounds, which are notable for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of such compounds typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and methoxyphenyl groups. Common methods may involve cyclization reactions and the use of coupling reagents to attach the various functional groups to the piperazine core.
Synthesis Steps:
-
Formation of Oxazole Ring: This can be achieved through condensation reactions involving suitable precursors.
-
Introduction of Cyclopropyl Group: Often involves alkylation reactions.
-
Attachment of Methoxyphenyl Group: Typically achieved through nucleophilic substitution or coupling reactions.
Biological Activities and Potential Applications
Piperazine derivatives are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. The presence of the oxazole ring and the cyclopropyl group may enhance the compound's ability to interact with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles.
Research Findings
While specific research findings on 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(2-methoxyphenyl)piperazine are not readily available, related compounds have shown promise in various therapeutic areas. For instance, piperazine derivatives have been explored for their antineoplastic activities, and oxazole-containing compounds have demonstrated potential in drug discovery due to their unique electronic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume